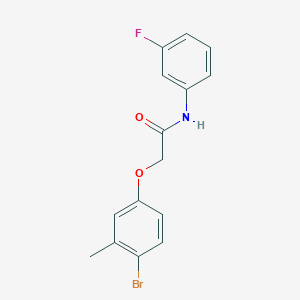
5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a thioxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates in the presence of a catalytic amount of morpholine . The reaction is carried out in propan-2-ol, and the structure of the synthesized pyrans is confirmed by X-ray structural data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.
化学反应分析
Types of Reactions
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.
科学研究应用
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(5-Cyano-4-(fur-2-yl)-1,4-dihydropyridin-3-yl)carboxamido)benzoic Acids Ethyl Esters
- 2-Cyano-4-methylbiphenyl
Uniqueness
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C21H17N3O2S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O2S/c1-13-18(20(25)24-15-6-4-3-5-7-15)19(17(12-22)21(27)23-13)14-8-10-16(26-2)11-9-14/h3-11H,1-2H3,(H,23,27)(H,24,25) |
InChI 键 |
NUWSOOFUBUJHTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile](/img/structure/B14949259.png)
![2-oxo-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2H-chromene-3-carboxamide](/img/structure/B14949261.png)
![Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate](/img/structure/B14949265.png)
![4-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949272.png)
![methyl (2Z)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14949280.png)
![2-(biphenyl-4-yl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B14949281.png)
![Ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14949284.png)
![3-(3-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949287.png)

![2-iodo-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B14949311.png)
![5-bromo-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14949323.png)
![N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949329.png)
![(4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14949331.png)
![(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14949341.png)
